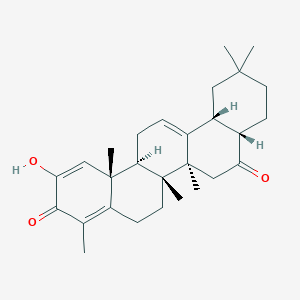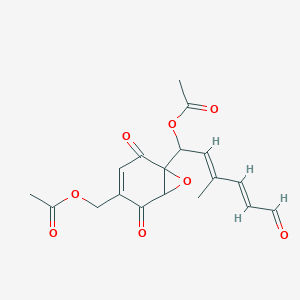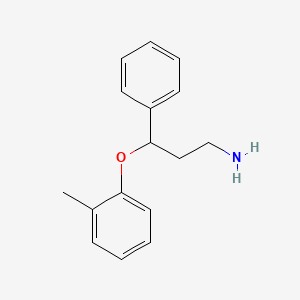
3-(2-Methylphenoxy)-3-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Methylphenoxy)propanoic acid” is a compound that has a molecular weight of 180.2 . It’s a powder at room temperature . Another related compound is “Mephenesin”, also known as “myanesin”, which is a centrally acting muscle relaxant .
Synthesis Analysis
In the synthesis of related compounds, innovative synthetic methods have been developed . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
科学的研究の応用
Enzymatic N-Demethylation Studies
Research has explored the N-demethylation of tertiary amines, including 3-phenylpropane derivatives, by rodent liver homogenates. This study focused on understanding the kinetic isotopes effect in enzymatic N-demethylation reactions, crucial for insights into metabolic pathways involving tertiary amines (Abdel-Monem, 1975).
Corrosion Inhibition
Amines, including derivatives similar to 3-(2-Methylphenoxy)-3-phenylpropan-1-amine, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. These studies are significant for developing new, efficient corrosion inhibitors in industrial applications (Boughoues et al., 2020).
Tautomeric Equilibria in Organic Compounds
Investigations into the crystal structures of various N-(2,3-dihydroxybenzylidene)amine derivatives, including 3-(phenyliminomethyl)-1,2-benzenediol, have been conducted. These studies provide insights into intramolecular hydrogen bonding and tautomeric equilibria in organic compounds, relevant for understanding molecular behaviors in various chemical contexts (Mansilla-Koblavi et al., 1995).
Synthesis of Specific Agonists
Research has involved the synthesis of compounds structurally related to this compound, such as 3-nitro-2-phenylpropan-1-amine, aiming to develop specific agonists for neurotransmitter receptors like GABA. These studies contribute to pharmacological research and drug development (Abbenante et al., 1994).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been investigated, applying methodologies for synthesizing compounds such as the dual serotonin/norepinephrine reuptake inhibitor. This research is crucial for developing synthetic methodologies in organic chemistry (Lifchits & Charette, 2008).
Proton-Coupled Electron Transfer Studies
Studies have been conducted on proton-coupled electron transfer involving hydrogen-bonded phenols, which is relevant to understanding the fundamental aspects of chemical reactions and the development of new synthetic strategies (Rhile & Mayer, 2004).
特性
| { "Design of Synthesis Pathway": "The synthesis pathway of 3-(2-Methylphenoxy)-3-phenylpropan-1-amine involves the reaction of 2-methylphenol with benzyl cyanide to form 2-methylphenylacetonitrile. The resulting nitrile compound is then reduced to the corresponding amine using lithium aluminum hydride. Finally, the amine is reacted with 3-chloropropylamine to yield the target compound.", "Starting Materials": [ "2-methylphenol", "benzyl cyanide", "lithium aluminum hydride", "3-chloropropylamine" ], "Reaction": [ "Step 1: Reaction of 2-methylphenol with benzyl cyanide in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield 2-methylphenylacetonitrile.", "Step 2: Reduction of 2-methylphenylacetonitrile using lithium aluminum hydride in anhydrous ether to yield 2-methylphenylacetamide.", "Step 3: Reaction of 2-methylphenylacetamide with 3-chloropropylamine in the presence of a base such as sodium hydride in DMF to yield 3-(2-Methylphenoxy)-3-phenylpropan-1-amine." ] } | |
CAS番号 |
435293-68-8 |
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
(3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3/t16-/m1/s1 |
InChIキー |
QEXPFYRHIYKWEW-MRXNPFEDSA-N |
異性体SMILES |
CC1=CC=CC=C1O[C@H](CCN)C2=CC=CC=C2 |
SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
同義語 |
N-desmethylatomoxetine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


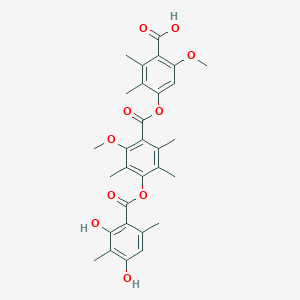

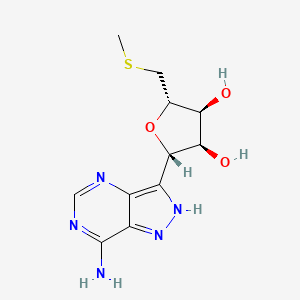

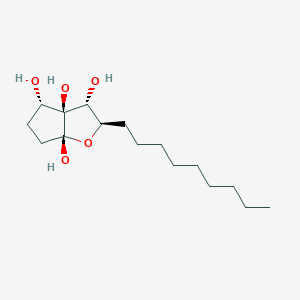
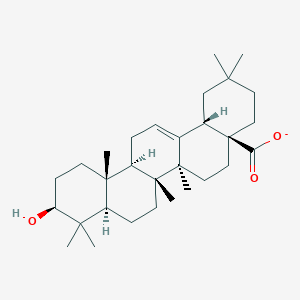
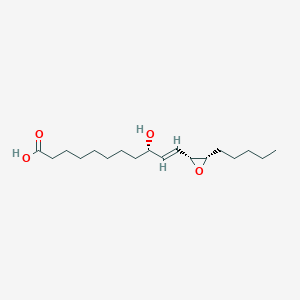
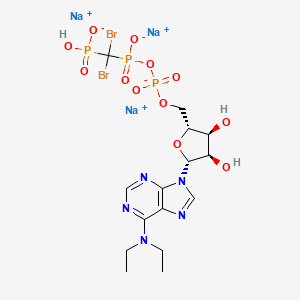

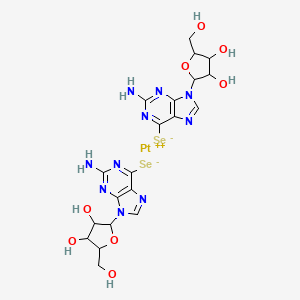
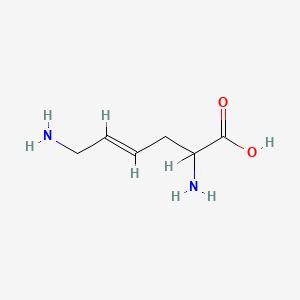
![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
